![molecular formula C8H16Br12SiSn4 B12570717 Tetrakis[2-(tribromostannyl)ethyl]silane CAS No. 314727-94-1](/img/structure/B12570717.png)
Tetrakis[2-(tribromostannyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[2-(tribromostannyl)ethyl]silane: is an organosilicon compound with the molecular formula C8H16Br12SiSn4 It is characterized by the presence of silicon and tin atoms, making it a unique compound in the field of organometallic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[2-(tribromostannyl)ethyl]silane typically involves the reaction of tetraethylsilane with tribromostannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene to facilitate the reaction . The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis[2-(tribromostannyl)ethyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The tribromostannyl groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the tin atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or are used.
Reduction Reactions: Reducing agents like or are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
Tetrakis[2-(tribromostannyl)ethyl]silane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Mecanismo De Acción
The mechanism of action of Tetrakis[2-(tribromostannyl)ethyl]silane involves its interaction with molecular targets through its organotin groups. These groups can form bonds with various substrates, facilitating chemical transformations. The pathways involved include:
Coordination Chemistry: The tin atoms can coordinate with other metal centers, influencing the reactivity of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, altering the oxidation states of the involved species.
Comparación Con Compuestos Similares
- Tetrakis[2-(triisobutylstannyl)ethyl]silane
- Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane
Comparison: Tetrakis[2-(tribromostannyl)ethyl]silane is unique due to its specific tribromostannyl groups, which impart distinct reactivity compared to other similar compounds. For instance, Tetrakis[2-(triisobutylstannyl)ethyl]silane has bulkier substituents, affecting its steric properties and reactivity . Similarly, Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane has different electronic properties due to the presence of methoxy groups .
Propiedades
Número CAS |
314727-94-1 |
|---|---|
Fórmula molecular |
C8H16Br12SiSn4 |
Peso molecular |
1574.0 g/mol |
Nombre IUPAC |
tetrakis(2-tribromostannylethyl)silane |
InChI |
InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12 |
Clave InChI |
HQWHXJOLRDWURS-UHFFFAOYSA-B |
SMILES canónico |
C(C[Sn](Br)(Br)Br)[Si](CC[Sn](Br)(Br)Br)(CC[Sn](Br)(Br)Br)CC[Sn](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



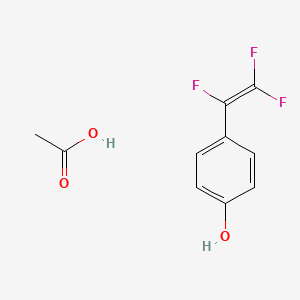
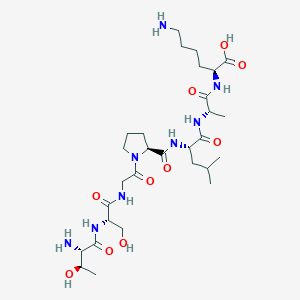

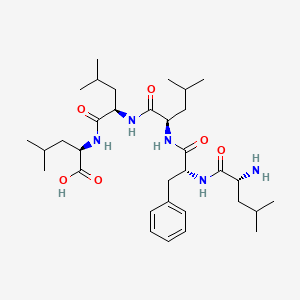

![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
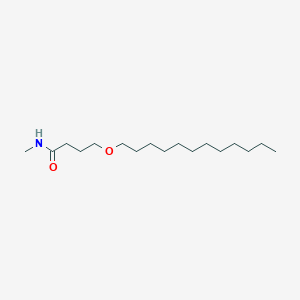

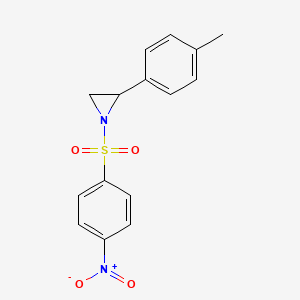
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
